2,2'-(Hydrazine-1,2-diyl)dibenzoic acid
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Overview
Description
2,2’-(Hydrazine-1,2-diyl)dibenzoic acid is an organic compound with the molecular formula C14H12N2O4 This compound is characterized by the presence of two benzoic acid groups connected via a hydrazine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Hydrazine-1,2-diyl)dibenzoic acid typically involves the reaction of hydrazine with 2-carboxybenzaldehyde under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
2-carboxybenzaldehyde+hydrazine→2,2’-(Hydrazine-1,2-diyl)dibenzoic acid
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as recrystallization and chromatography are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions: 2,2’-(Hydrazine-1,2-diyl)dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2,2’-(Hydrazine-1,2-diyl)dibenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as metal-organic frameworks (MOFs) and luminescent sensors .
Mechanism of Action
The mechanism of action of 2,2’-(Hydrazine-1,2-diyl)dibenzoic acid involves its interaction with various molecular targets. The hydrazine linkage allows the compound to form coordination complexes with metal ions, which can lead to the formation of metal-organic frameworks. These frameworks exhibit unique properties such as luminescence and catalytic activity. The compound’s biological activity is attributed to its ability to interact with cellular components, leading to potential antimicrobial and anticancer effects .
Comparison with Similar Compounds
2,2’-(Hydrazine-1,2-diyl)dibenzoic acid can be compared with other similar compounds, such as:
4,4’-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid: This compound is used as a linker in the construction of metal-organic frameworks and exhibits similar coordination properties.
4,4’-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid: Known for its use in luminescent sensors and coordination polymers.
4,4’-(anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid: Utilized in the development of advanced materials with high sensitivity and selectivity for various analytes.
These compounds share structural similarities with 2,2’-(Hydrazine-1,2-diyl)dibenzoic acid but differ in their specific applications and properties, highlighting the unique aspects of each compound.
Properties
Molecular Formula |
C14H12N2O4 |
---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
2-[2-(2-carboxyphenyl)hydrazinyl]benzoic acid |
InChI |
InChI=1S/C14H12N2O4/c17-13(18)9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14(19)20/h1-8,15-16H,(H,17,18)(H,19,20) |
InChI Key |
FSDLEWUVLGMHRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NNC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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